tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodobut-2-en-1-yloxy group, and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate iodobut-2-en-1-yl alcohol derivative. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or the organic groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may serve as a precursor for biologically active molecules, aiding in the study of their mechanisms and effects.
Mechanism of Action
The mechanism of action of tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane largely depends on its application. In organic synthesis, it acts as a reagent that can introduce the tert-butyl and diphenylsilane groups into target molecules. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(4-iodobutoxy)dimethylsilane
- tert-Butyl(4-iodobutoxy)diphenylsilane
Uniqueness
The presence of both the tert-butyl and diphenylsilane groups offers versatility in various chemical reactions and applications .
Properties
CAS No. |
473758-72-4 |
---|---|
Molecular Formula |
C20H25IOSi |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
tert-butyl-(3-iodobut-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C20H25IOSi/c1-17(21)15-16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15H,16H2,1-4H3 |
InChI Key |
FYQPBXMYUNXGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.